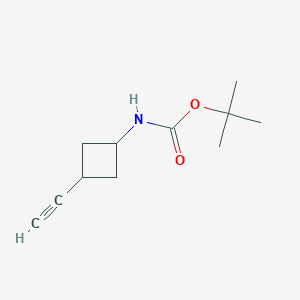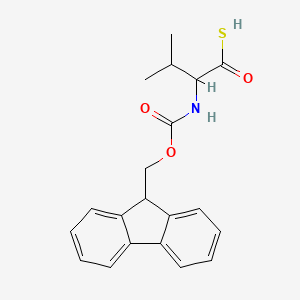
Fmoc-(S)-2-amino-3-methylbutanethioic S-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-(S)-2-amino-3-methylbutanethioic S-acid is a compound used primarily in peptide synthesis. The Fmoc group (9-fluorenylmethoxycarbonyl) is a protecting group commonly used in solid-phase peptide synthesis to protect the amino group of amino acids during the synthesis process. This compound is particularly valuable in the synthesis of peptides and proteins due to its stability and ease of removal under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-2-amino-3-methylbutanethioic S-acid typically involves the protection of the amino group with the Fmoc group. The process begins with the amino acid, which is then reacted with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The Fmoc group is introduced via an E1cB β-elimination mechanism, which is efficient with bases having a high pKa and low steric hindrance .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple samples simultaneously. The use of solid-phase peptide synthesis (SPPS) allows for the efficient production of peptides with high purity and yield .
化学反应分析
Types of Reactions
Fmoc-(S)-2-amino-3-methylbutanethioic S-acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted amino acids from nucleophilic substitution reactions .
科学研究应用
Fmoc-(S)-2-amino-3-methylbutanethioic S-acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, facilitating the study of protein structure and function.
Biology: Employed in the development of peptide-based drugs and therapeutic agents.
Medicine: Utilized in the design of peptide vaccines and diagnostic tools.
Industry: Applied in the production of bioactive peptides for various industrial applications.
作用机制
The mechanism of action of Fmoc-(S)-2-amino-3-methylbutanethioic S-acid involves the protection of the amino group during peptide synthesis. The Fmoc group is introduced to prevent unwanted reactions at the amino site. During the synthesis process, the Fmoc group is removed under mild basic conditions, allowing the amino group to participate in peptide bond formation. The molecular targets and pathways involved include the activation of the carboxyl group of the amino acid and the subsequent formation of peptide bonds .
相似化合物的比较
Similar Compounds
Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic acid: Similar in structure but contains a trifluoromethyl group.
Fmoc-(S)-2-amino-3-methylglutamic acid: Contains an additional carboxyl group.
Fmoc-(S)-2-amino-3-methylbutanoic acid: Lacks the thiol group.
Uniqueness
Fmoc-(S)-2-amino-3-methylbutanethioic S-acid is unique due to the presence of the thiol group, which allows for specific chemical modifications and reactions that are not possible with other similar compounds. This makes it particularly valuable in the synthesis of peptides with unique properties and functions .
属性
分子式 |
C20H21NO3S |
|---|---|
分子量 |
355.5 g/mol |
IUPAC 名称 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanethioic S-acid |
InChI |
InChI=1S/C20H21NO3S/c1-12(2)18(19(22)25)21-20(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,23)(H,22,25) |
InChI 键 |
PBLJDXXXTXTWOT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)S)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


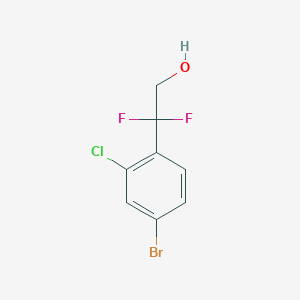

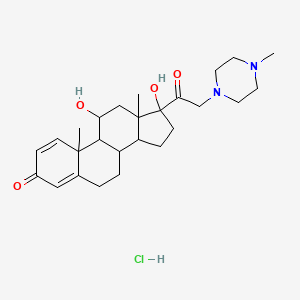

![2-[[2-Cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B12300058.png)

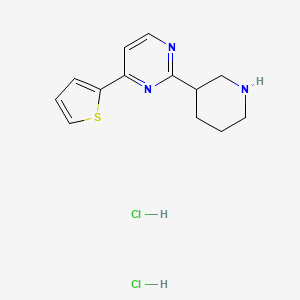
![2,3,5-Trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B12300073.png)
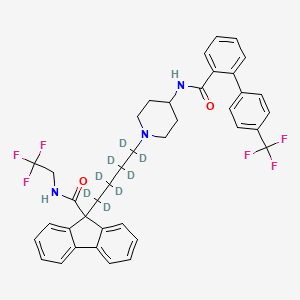
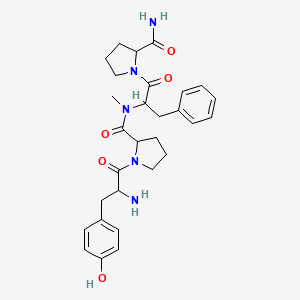
![2H-1-Benzopyran-2-one, 7-[[(1R,4aS,6R,8aS)-decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-](/img/structure/B12300081.png)


